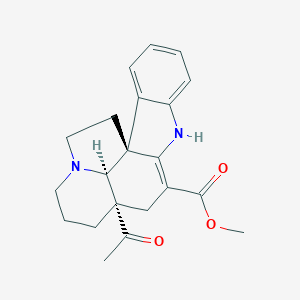
(+)-Minovincine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Minovincine is a naturally occurring alkaloid that has been isolated from the leaves of the Vinca minor plant. It has been found to have various pharmacological properties and has been studied extensively for its potential applications in medicine.
科学的研究の応用
Synthesis and Chemical Transformations
- (+)-Minovincine has been a subject of extensive research in the field of synthetic organic chemistry. For instance, Morikawa, Harada, and Nishida (2015) achieved the catalytic and enantioselective total synthesis of (-)-minovincine, utilizing a chiral holmium complex-catalyzed asymmetric Diels-Alder reaction. This synthesis was notable for its efficiency, yielding the highly substituted hydrocarbazole derivative without waste stereoisomers Takahiro Morikawa, S. Harada, & A. Nishida, 2015.
- Similarly, Laforteza, Pickworth, and MacMillan (2013) completed the enantioselective total synthesis of (-)-minovincine in nine chemical steps, demonstrating the molecule's potential for streamlined synthetic routes B. N. Laforteza, M. Pickworth, & D. MacMillan, 2013.
- Varga et al. (2020) also contributed to this field by synthesizing (−)‐minovincine and (−)‐aspidofractinine, leveraging a series of cascade reactions to rapidly construct complex molecular frameworks, which highlights the versatility of (+)-minovincine in synthetic organic chemistry S. Varga, Péter Angyal, Gábor Martin, O. Egyed, T. Holczbauer, & T. Soós, 2020.
Biogenetic Synthesis
- Kuehne, Li, and Wei (2000) explored the biogenetic synthesis of kopsijasminilam and deoxykopsijasminilam derived from racemic minovincine, which underscores the potential of (+)-Minovincine as a precursor in the biogenetic synthesis of complex natural products M. Kuehne, Y. Li, & C. Wei, 2000.
Stress-Induced Alkaloid Modification
- Abouzeid et al. (2017) and (2019) investigated the effects of methyl jasmonate treatment on Vinca minor leaves, finding that it significantly altered the pattern and composition of indole alkaloids, including minovincine. This suggests a potential role of environmental or stress-induced factors in modulating the production and transformation of (+)-Minovincine and related alkaloids in plants Sara Abouzeid, U. Beutling, F. Surup, Fatma M. Abdel Bar, M. Amer, F. Badria, M. Yahyazadeh, M. Brönstrup, & D. Selmar, 2017, Sara Abouzeid, U. Beutling, & D. Selmar, 2019.
特性
CAS番号 |
15622-69-2 |
|---|---|
製品名 |
(+)-Minovincine |
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC名 |
methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-13(24)20-8-5-10-23-11-9-21(19(20)23)15-6-3-4-7-16(15)22-17(21)14(12-20)18(25)26-2/h3-4,6-7,19,22H,5,8-12H2,1-2H3/t19-,20-,21-/m1/s1 |
InChIキー |
DAWIIFABKVMRDV-NJDAHSKKSA-N |
異性体SMILES |
CC(=O)[C@]12CCCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
SMILES |
CC(=O)C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
正規SMILES |
CC(=O)C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



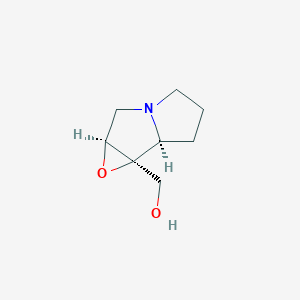
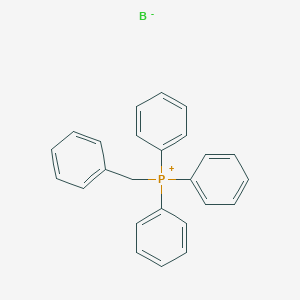
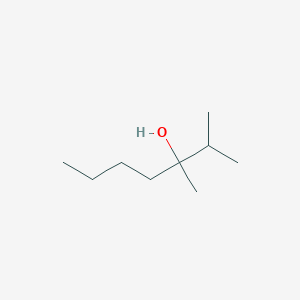
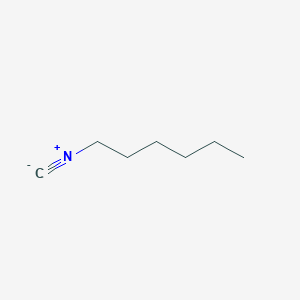

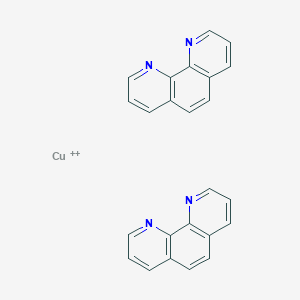

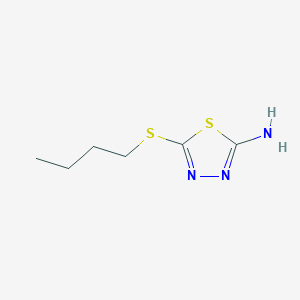
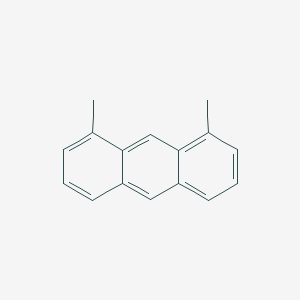
![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)



